1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a butyl group, a hydrazinyl group, and a piperazinyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Preparation of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones: This is achieved by the successive substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with amines, an aqueous solution of sodium hydroxide, and hydrazine hydrate.
Cascade Reaction: The 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones are then subjected to a cascade reaction with triethyl orthoacetate at 130-140°C for 10-15 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro- or tetrahydro-triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydro- or tetrahydro-triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiproliferative agent.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds such as 2,4,6-triamino-1,3,5-triazine (melamine) and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) share the triazine core structure.
Piperazine Derivatives: Compounds like 1-(4-methylpiperazin-1-yl)ethanone and 1-(4-phenylpiperazin-1-yl)ethanone have similar piperazine moieties.
Uniqueness
1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one is unique due to the combination of the butyl, hydrazinyl, and piperazinyl groups attached to the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61082-35-7 |
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Molecular Formula |
C13H23N7O |
Molecular Weight |
293.37 g/mol |
IUPAC Name |
1-[4-(4-butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H23N7O/c1-3-4-5-11-15-12(18-14)17-13(16-11)20-8-6-19(7-9-20)10(2)21/h3-9,14H2,1-2H3,(H,15,16,17,18) |
InChI Key |
OAFSYFVSCRDYET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NC(=N1)N2CCN(CC2)C(=O)C)NN |
Origin of Product |
United States |
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